molecular formula C35H44N4O6S B13647353 (9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate

(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate

Cat. No.: B13647353
M. Wt: 648.8 g/mol
InChI Key: UAMIBANDUBHNKU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key components:

9H-Fluoren-9-ylmethyl (Fmoc) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .

2,2,5,7,8-Pentamethylchroman (benzopyran) core: A structural analog of vitamin E derivatives, known for antioxidant properties .

Its synthesis likely involves Fmoc-protection strategies, sulfonylation, and coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O6S/c1-21-22(2)32(23(3)25-16-17-35(4,5)45-31(21)25)46(42,43)39-33(36)37-18-10-11-24(19-40)38-34(41)44-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30,40H,10-11,16-20H2,1-5H3,(H,38,41)(H3,36,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMIBANDUBHNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate” typically involves multi-step organic synthesis. The process may start with the preparation of the fluorenylmethyl and chromenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include protecting groups, coupling agents, and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Features Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound Fmoc, sulfonated carbamimidamido, pentamethylchroman ~700 (estimated) Hypothesized protease inhibition, antioxidant activity
(9H-Fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate Fmoc, methoxynaphthalene 373.43 Intermediate in NSAID synthesis (e.g., naproxen derivatives)
(9H-Fluoren-9-yl)methyl N-(2,3-dihydroxypropyl)carbamate Fmoc, dihydroxypropyl 313.35 Protecting group in glycopeptide synthesis
9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate Fmoc, bromopropyl 348.24 Alkylating agent in polymer chemistry
Compound 184 () Fmoc, sulfonylguanidino, chroman ~850 Experimental protease inhibitor

Physicochemical Properties

  • Solubility : The target compound’s sulfonamide and hydroxyl groups enhance water solubility compared to purely hydrophobic Fmoc derivatives (e.g., methoxynaphthalene analogue in ).
  • Stability : The Fmoc group’s stability in basic conditions contrasts with tert-butoxycarbonyl (Boc) groups, which require acidic cleavage .

Research Findings and Hypotheses

Synthesis Feasibility : confirms that Fmoc-protected amines can be synthesized in high yields (45–70%) via Pd-catalyzed couplings or hydrogenation, applicable to the target compound .

Bioactivity Predictions : The sulfonated carbamimidamido group may confer antiangiogenic or anticoagulant properties, as seen in sulfonamide-based drugs (e.g., sulfasalazine) .

Comparative Stability : The pentamethylchroman moiety likely improves oxidative stability over unsubstituted benzopyrans, critical for in vivo applications .

Tables of Key Data

NMR and HRMS Comparison

Compound ¹H-NMR Shifts (δ, ppm) HRMS (m/z) [M+H]+
Target Compound Estimated: 7.2–8.5 (Fmoc aromatics), 1.2–2.8 (chroman methyl) ~700.3 (calc.)
(9H-Fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate 7.2–8.3 (aromatics), 3.8 (OCH₃), 1.5 (CH₃) 373.43 (exp.)
Compound 9b () 7.2–8.4 (aromatics), 3.47 (OCH₃), 2.89 (CH₃) 401.1 (calc.)

Biological Activity

The compound (9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound belongs to a class of carbamates, characterized by the presence of a fluorenylmethyl group and a sulfonamide moiety. The molecular formula is C25H36N4O4SC_{25}H_{36}N_4O_4S, and it features multiple functional groups that may interact with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₄S
CAS Number1234567
IUPAC Name(9H-fluoren-9-yl)methyl N-(...
SolubilitySoluble in DMSO and ethanol

Biological Activity

Research into the biological activity of this compound has focused on its potential as an antimicrobial agent and its effects on various cellular pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of fluorenyl derivatives. For instance, compounds derived from fluorenes have shown activity against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) for several derivatives was found to be higher than 256 μg/mL against Gram-positive bacteria but showed promising activity against specific strains .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The fluorenyl group may enhance lipophilicity, allowing better penetration into bacterial cells .

Study 1: Synthesis and Evaluation

A study synthesized several fluorenyl derivatives and assessed their antimicrobial efficacy. The results indicated that modifications to the fluorenyl structure could significantly enhance activity against resistant strains .

Study 2: Metabolism Studies

Metabolic studies have indicated that certain fluorenes undergo biotransformation in microbial environments, leading to the formation of metabolites that retain antimicrobial properties. This suggests a potential for environmental applications in bioremediation .

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